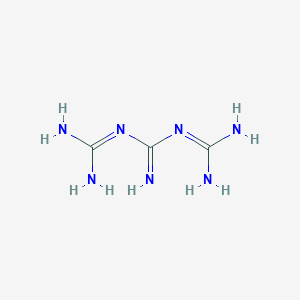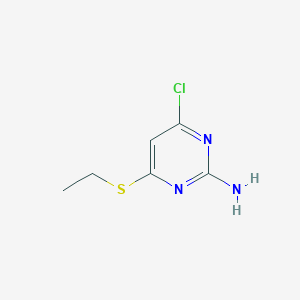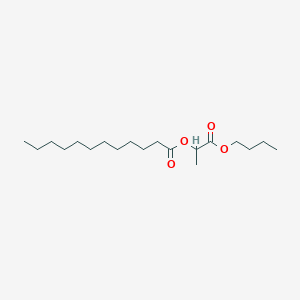
(1-Butoxy-1-oxopropan-2-yl) dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Butoxy-1-oxopropan-2-yl) dodecanoate is an organic compound with the molecular formula C19H36O4 It is a type of ester, which is formed by the reaction of an alcohol with a carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Butoxy-1-oxopropan-2-yl) dodecanoate typically involves the esterification reaction between dodecanoic acid and (1-butoxy-1-oxopropan-2-yl) alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. Industrial methods often include the use of automated systems for precise control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(1-Butoxy-1-oxopropan-2-yl) dodecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the butoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used under basic conditions.
Major Products Formed
Oxidation: Dodecanoic acid or ketones.
Reduction: Alcohols such as (1-butoxy-1-oxopropan-2-yl) alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(1-Butoxy-1-oxopropan-2-yl) dodecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents
Mechanism of Action
The mechanism of action of (1-Butoxy-1-oxopropan-2-yl) dodecanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing cellular functions and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- (1-Butoxy-1-oxopropan-2-yl) butanoate
- (1-Butoxy-1-oxopropan-2-yl) hexanoate
- (1-Butoxy-1-oxopropan-2-yl) octanoate
Uniqueness
(1-Butoxy-1-oxopropan-2-yl) dodecanoate is unique due to its longer carbon chain, which imparts distinct physical and chemical properties.
Properties
CAS No. |
5420-45-1 |
|---|---|
Molecular Formula |
C19H36O4 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
(1-butoxy-1-oxopropan-2-yl) dodecanoate |
InChI |
InChI=1S/C19H36O4/c1-4-6-8-9-10-11-12-13-14-15-18(20)23-17(3)19(21)22-16-7-5-2/h17H,4-16H2,1-3H3 |
InChI Key |
KPQUPLMSTJBRMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(C)C(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-amino-5-[3-[4-(8-chloro-7-oxooctyl)anilino]propyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14736894.png)


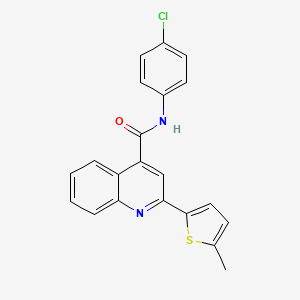
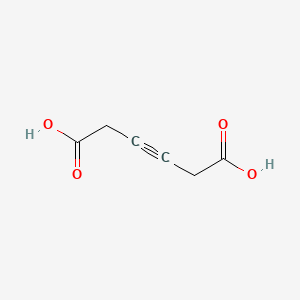
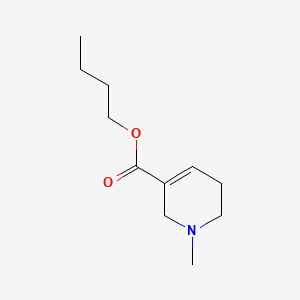
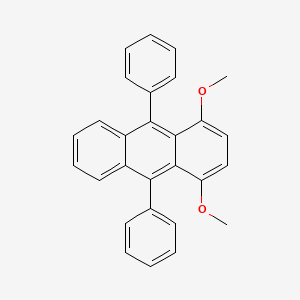
![2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate](/img/structure/B14736951.png)
![1-[1-(4-Methoxyphenyl)ethylideneamino]-3-(2-methylpropyl)thiourea](/img/structure/B14736961.png)
